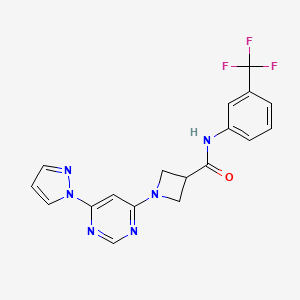

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide

説明

特性

IUPAC Name |

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N6O/c19-18(20,21)13-3-1-4-14(7-13)25-17(28)12-9-26(10-12)15-8-16(23-11-22-15)27-6-2-5-24-27/h1-8,11-12H,9-10H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIWLAJMURHIGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Pyrazole and pyrimidine rings : Known for their diverse biological activities.

- Azetidine moiety : Contributes to the compound's unique pharmacological profile.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Molecular Formula

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its potential as an anticancer agent , antimicrobial agent , and its effects on various cellular pathways.

Anticancer Activity

A significant aspect of this compound's biological profile is its anticancer potential. Several studies have evaluated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 4.8 | Inhibition of cell proliferation |

| HCT116 (Colon Cancer) | 3.5 | Cell cycle arrest at G2/M phase |

The compound's mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to enhanced apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

- In Vivo Studies : A study conducted on mice models indicated that administration of the compound resulted in a significant reduction in tumor size compared to controls, with minimal side effects observed .

- Synergistic Effects : Research has demonstrated that when combined with other chemotherapeutic agents, such as doxorubicin, this compound enhances therapeutic efficacy while reducing toxicity .

- Cytotoxicity Testing : Cytotoxicity assays performed on human embryonic kidney cells (HEK293) showed that the compound exhibited low toxicity, making it a candidate for further development .

科学的研究の応用

Diabetes Treatment

One of the primary applications of this compound is in the management of type 2 diabetes mellitus . It acts as a selective inhibitor of the hepatic glucose-6-phosphatase enzyme, which plays a crucial role in glucose homeostasis by hydrolyzing glucose-6-phosphate to release free glucose into circulation. In preclinical studies, it has demonstrated:

- Efficacy in lowering blood glucose levels : Animal models have shown significant reductions in blood glucose without inducing hypoglycemia, making it a promising candidate for oral therapy in diabetic patients.

- Safety Profile : Preliminary evaluations indicate low toxicity and minimal adverse effects on liver or kidney function, which is critical for long-term therapeutic use.

Cancer Therapy

The structural characteristics of this compound also position it as a potential agent in cancer therapy. Compounds with similar pyrazole and pyrimidine scaffolds have been explored for their anticancer properties:

- Inhibition of c-Met Kinases : Derivatives of pyrazole and pyrimidine compounds have shown selective inhibition against c-Met kinases, which are involved in tumor growth and metastasis. This suggests that modifications to the structure could enhance anticancer activity .

- Preclinical Candidates : Some derivatives have progressed to preclinical trials, demonstrating promising results against various cancer types, including non-small cell lung cancer and renal cell carcinoma .

Preclinical Studies on Diabetes

Research has consistently shown that this compound effectively reduces blood glucose levels in diabetic animal models. For instance, studies involving genetically modified mice have highlighted its ability to maintain glucose homeostasis without causing hypoglycemia, suggesting its potential as a safe long-term treatment option.

Anticancer Activity

Recent investigations into structurally related compounds have revealed their effectiveness as inhibitors of key signaling pathways involved in cancer progression. For example, compounds derived from similar scaffolds have been tested against various cancer cell lines, showing significant cytotoxic effects and inhibition of tumor growth in vivo .

化学反応の分析

Synthetic Routes and Key Functional Group Transformations

The synthesis of this compound involves multi-step organic transformations, with critical reactions including:

Pyrimidine-Pyrazole Core Assembly

-

Nucleophilic aromatic substitution : The pyrimidine ring (6-position) reacts with 1H-pyrazole derivatives under basic conditions (e.g., NaH/DMF) to introduce the pyrazole moiety .

-

Chlorination : Pyrimidine intermediates are activated using POCl₃/PCl₅ for subsequent coupling reactions .

Azetidine Carboxamide Formation

-

Amide coupling : Azetidine-3-carboxylic acid reacts with 3-(trifluoromethyl)aniline via carbodiimide-mediated coupling (e.g., EDCl/HOBt) to form the carboxamide bond .

-

Ring-opening alkylation : Azetidine rings undergo alkylation with pyrimidine intermediates under SN2 conditions, often using K₂CO₃ as a base .

Pyrazole Ring

-

Electrophilic substitution : The pyrazole nitrogen participates in alkylation or arylation reactions (e.g., with methyl iodide) .

-

Complexation : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

Pyrimidine Ring

-

Cross-coupling reactions : Suzuki-Miyaura coupling at the 4-position using Pd catalysts .

-

Nucleophilic displacement : Halogenated pyrimidines react with amines or alcohols .

Azetidine Carboxamide

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the amide bond cleaves to yield azetidine-3-carboxylic acid and 3-(trifluoromethyl)aniline .

-

Ring strain-driven reactions : Azetidine undergoes [2+2] cycloadditions or ring-expansion reactions under photochemical conditions .

Trifluoromethylphenyl Group

-

Electrophilic aromatic substitution : Limited reactivity due to electron-withdrawing CF₃ group; meta-directing effects dominate .

-

Radical reactions : CF₃ group stabilizes adjacent radicals in photoredox catalysis .

Reaction Optimization Parameters

Key variables affecting reaction outcomes include:

Stability and Degradation Pathways

-

Thermal decomposition : Above 200°C, the compound degrades via cleavage of the azetidine-carboxamide bond.

-

Photodegradation : UV exposure induces C–N bond cleavage in the pyrimidine ring .

-

Oxidative stability : The CF₃ group resists oxidation, but the pyrazole ring is susceptible to peroxide-mediated degradation .

Biological Relevance of Reactivity

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and inferred properties compared to related compounds:

Key Comparison Points

Pyrimidine-pyrazole systems (target and CAS 2034361-63-0) may engage in dual hydrogen bonding and π-stacking, unlike thioether-linked analogs (25l) .

Substituent Effects: Trifluoromethyl Position: The 3-CF₃ group (target) vs. 2-CF₃ (CAS 2034361-63-0) alters steric and electronic profiles, impacting target affinity .

Synthetic Challenges :

- Copper-catalyzed synthesis (e.g., ) often yields <20%, suggesting the target compound’s synthesis may require optimization if similar methods are used .

Bioavailability and Solubility :

- Hydroxyethyl or methoxyethyl side chains (e.g., 30a–c in ) enhance aqueous solubility, whereas the target compound’s trifluoromethylphenyl group may prioritize membrane permeability over solubility .

Research Implications

- Pharmacological Potential: Structural similarities to GPR52 agonists () suggest possible CNS activity, but in vitro assays are needed to confirm target engagement .

- Optimization Strategies : Introducing hydrophilic groups (e.g., hydroxyethyl) could balance the target compound’s lipophilicity, as seen in analogs .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide?

- Methodological Answer : The compound is synthesized via multi-step routes involving palladium-catalyzed cross-coupling and protecting group strategies. For example:

- Step 1 : Boc protection of intermediates (e.g., tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate synthesis using Boc₂O and DMAP in DMF) .

- Step 2 : Buchwald-Hartwig amination with azetidine precursors under Pd₂(dba)₃/XPhos catalysis at 100°C .

- Step 3 : Acidic deprotection (e.g., TFA in DCM) to yield the final product .

Key Reagents : Pd catalysts, Boc₂O, Cs₂CO₃. Typical Yields : 70–88% for coupling steps .

Q. How is structural characterization of this compound validated in academic research?

- Methodological Answer :

- 1H/13C NMR : Peaks for the trifluoromethyl group (δ ~7.4–7.8 ppm in 1H NMR; CF₃ carbon at ~120–125 ppm in 13C NMR) .

- ESI-MS : Molecular ion [M+H]+ matching theoretical mass (e.g., m/z 392.2 for related pyrimidine derivatives) .

- HPLC Purity : >98% purity confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. What preliminary biological screening approaches are used to assess its activity?

- Methodological Answer :

- Cell-Based Assays : Anti-proliferative effects (e.g., IC₅₀ determination in prostate cancer cell lines via MTT assays) .

- Mechanistic Screening : Western blotting for autophagy markers (LC3-II) and mTOR/p70S6K pathway inhibition .

Advanced Research Questions

Q. How do structural modifications (e.g., pyrazole substituents) influence bioactivity and pharmacokinetics?

- Methodological Answer :

- SAR Studies : Replace the pyrazole moiety with imidazole or triazole to compare potency. For example:

- Compound 5 (pyrazole): 85% yield, anti-proliferative IC₅₀ = 2.1 µM .

- Compound 7 (methoxy-phenyl): Reduced activity (IC₅₀ = 5.8 µM), indicating steric hindrance impacts target binding .

- Lipophilicity : LogP calculations (e.g., trifluoromethyl increases lipophilicity by ~0.5 units) .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., PC-3 vs. LNCaP) and normalize to reference drugs (e.g., doxorubicin).

- Batch Consistency : Verify compound purity (>98% HPLC) and solubility (DMSO stock concentration ≤10 mM) to avoid aggregation artifacts .

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。